![molecular formula C13H21NO5 B2496251 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2287310-69-2](/img/structure/B2496251.png)

5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

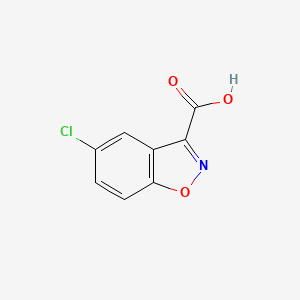

“5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid” is a chemical compound with the molecular weight of 269.34 . It is also known as "7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid" . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(5-4-6-14)10(9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.34 . It is a powder that is stored at room temperature .Scientific Research Applications

Spirolactams as Pseudopeptides

Spirolactams, structurally related to 5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid, are synthesized as conformationally restricted pseudopeptides. They serve as constrained surrogates for dipeptides, such as Pro-Leu and Gly-Leu, and are used in peptide synthesis. These compounds mimic specific peptide turns, offering insights into peptide conformations and interactions, crucial for drug design and understanding protein structure-function relationships (Fernandez et al., 2002).

Rearrangements of Oxaziridines

The stereochemical outcomes of rearrangements in spirooxaziridines, related to the oxazaspiro structures, underline the importance of such transformations in synthetic chemistry. These rearrangements offer a pathway to lactams and other nitrogen-containing heterocycles, demonstrating the stereoelectronic effects in organic synthesis and providing a basis for the development of synthetic methodologies (Lattes et al., 1982).

Protecting Group Chemistry

The chemistry of Boc-protected amines, relevant to the tert-butoxycarbonyl (Boc) group in the compound of interest, highlights the role of protecting groups in synthetic organic chemistry. These methodologies are fundamental for peptide synthesis, allowing for the selective protection and deprotection of amino groups, facilitating the construction of complex molecules (Lebel & Leogane, 2005).

Spirocyclic Compounds in Drug Synthesis

Spirocyclic compounds, including oxetanes and oxindoles, are synthesized for their potential in drug discovery. These compounds access chemical spaces complementary to traditional piperidine systems, offering novel scaffolds for pharmacological agents. The synthesis approaches highlight the versatility of spirocyclic frameworks in accessing diverse functionalized structures (Meyers et al., 2009).

Supramolecular Arrangements

Cyclohexane-spirohydantoin derivatives, structurally akin to the compound , underscore the relationship between molecular structure and supramolecular arrangements. These studies provide insights into how substituents influence crystal packing and hydrogen bonding patterns, essential for designing materials with specific physical properties (Graus et al., 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that the compound is used as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound, being a part of PROTAC, interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a critical pathway for protein degradation in cells . By tagging specific proteins for degradation, it can modulate the levels of these proteins and their downstream effects.

Pharmacokinetics

The compound’s use as a rigid linker in protacs suggests that it may have been designed to optimize drug-like properties .

Result of Action

The result of the compound’s action is the degradation of specific target proteins. This can lead to changes in cellular processes that these proteins are involved in, potentially offering a therapeutic effect .

properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)18-8-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPZFWCCXIOPSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(OCC12CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid | |

CAS RN |

2287310-69-2 |

Source

|

| Record name | 5-[(tert-butoxy)carbonyl]-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine](/img/structure/B2496177.png)

![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)

![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2496181.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)